Coumarin 30

Description

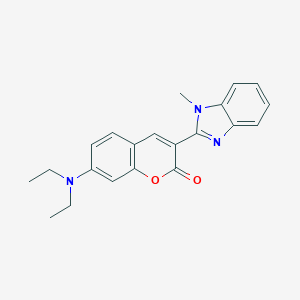

Structure

3D Structure

Properties

IUPAC Name |

7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFUMWVJJNDGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068272 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Coumarin 30 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41044-12-6 | |

| Record name | 7-(Diethylamino)-3-(1-methyl-2-benzimidazolyl)coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41044-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041044126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 30 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coumarin 30 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT7C6AR5DD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Influence of Solvent Environments on the Photophysical Behavior of Coumarin 30

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coumarin 30, a fluorescent dye known for its sensitivity to the surrounding environment, exhibits significant changes in its photophysical properties in response to different solvents. This technical guide provides a comprehensive overview of these properties, detailing the underlying mechanisms and providing standardized protocols for their measurement. Understanding the solvatochromic behavior of this compound is crucial for its application as a fluorescent probe in various research and drug development contexts.

Core Concepts: Solvatochromism and Intramolecular Charge Transfer

The photophysical properties of this compound are largely governed by a phenomenon known as solvatochromism, where the absorption and emission spectra of a molecule shift in response to the polarity of the solvent. This effect in this compound is attributed to its intramolecular charge transfer (ICT) character. Upon excitation with light, there is a redistribution of electron density within the molecule, leading to a more polar excited state compared to the ground state.

The extent of this charge transfer and the stabilization of the ground and excited states are highly dependent on the solvent's properties, such as polarity and its ability to form hydrogen bonds. In nonpolar solvents, this compound exists in a less polar form. However, in polar solvents, the polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum.[1]

In highly polar protic solvents, a further phenomenon known as Twisted Intramolecular Charge Transfer (TICT) can occur. In the excited state, rotation around a single bond can lead to a non-planar conformation that is highly polar and has a low fluorescence quantum yield, providing a non-radiative decay pathway.[1]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters of this compound in a range of solvents with varying polarities. These parameters include the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift (Δν), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f). The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a key indicator of the extent of solvent relaxation around the excited state dipole.

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |

| Cyclohexane | 2.02 | 392 | 435 | 2560 | 0.85 | 3.8 |

| Dioxane | 2.21 | 398 | 450 | 2780 | 0.89 | 4.2 |

| Chloroform | 4.81 | 405 | 475 | 3680 | 0.75 | 3.5 |

| Ethyl Acetate | 6.02 | 402 | 470 | 3650 | 0.82 | 3.9 |

| Acetonitrile | 37.5 | 407 | 482 | 3890 | 0.55 | 2.5 |

| Methanol | 32.7 | 410 | 495 | 4230 | 0.31 | 1.8 |

| Water | 80.1 | 415 | 515 | 4780 | 0.05 | 0.5 |

Note: The data presented in this table is a compilation from various sources and may show slight variations depending on the experimental conditions.

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires standardized experimental procedures. Below are detailed methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the wavelength of maximum absorption (λ_abs).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent at a concentration of approximately 10⁻⁴ M.

-

From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 10⁻⁶ to 10⁻⁵ M. The absorbance of the final solutions should ideally be between 0.1 and 1.0 at the absorption maximum to ensure linearity.[2]

-

-

Procedure:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.

-

Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).

-

Place the reference cuvette in the appropriate holder in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 300-600 nm).

-

Replace the reference cuvette with a cuvette containing the this compound solution.

-

Record the absorption spectrum of the sample. The instrument software will automatically subtract the baseline.

-

Identify the wavelength at which the maximum absorbance occurs (λ_abs).

-

Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: Use the same dilute solutions prepared for the UV-Vis measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Procedure:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λ_abs determined from the absorption spectrum.

-

Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

-

Fill a clean quartz cuvette with the pure solvent and record a blank emission spectrum.

-

Replace the blank with the cuvette containing the this compound solution.

-

Record the fluorescence emission spectrum over a wavelength range that covers the entire emission profile (e.g., 420-700 nm).

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

-

Identify the wavelength of maximum fluorescence intensity (λ_em).

-

Fluorescence Quantum Yield (Φ_f) Determination

The relative quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield.

-

Reference Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent or a solvent with a similar refractive index. For this compound, a common reference is Quinine Sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54).

-

Procedure:

-

Prepare a series of solutions of both the this compound sample and the reference standard with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measure the absorption spectra of all solutions.

-

Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the reference.

-

Integrate the area under the corrected emission spectra for both the sample and the reference.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the linear plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solvents.[3][4]

-

Fluorescence Lifetime (τ_f) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system including a pulsed light source (e.g., picosecond laser diode), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier), and timing electronics.[5][6][7]

-

Procedure:

-

The sample is excited by a high-repetition-rate pulsed laser.

-

The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at the detector (stop signal) is measured for a large number of excitation events.[6][7]

-

A histogram of the number of photons detected at different times after the excitation pulse is constructed.

-

This histogram represents the fluorescence decay profile. The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function.

-

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the intramolecular charge transfer process and the general experimental workflow for characterizing the photophysical properties of this compound.

Caption: Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) pathways in this compound.

Caption: Experimental workflow for characterizing the photophysical properties of this compound.

References

- 1. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 6. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

- 7. edinst.com [edinst.com]

An In-Depth Technical Guide to the Absorption and Emission Spectra Analysis of Coumarin 30

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absorption and emission spectra of Coumarin 30, a fluorescent dye with significant applications in various scientific fields. This document outlines its photophysical properties in different solvent environments, details the experimental protocols for spectral analysis, and explains the underlying molecular mechanisms that govern its fluorescence behavior.

Photophysical Properties of this compound

The photophysical properties of this compound are highly sensitive to the surrounding solvent environment. This solvatochromism is primarily attributed to changes in the molecular conformation and charge distribution upon excitation. Key photophysical parameters are summarized in the tables below.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max. (λ_abs) [nm] | Emission Max. (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] |

| Acetonitrile | 37.5 | 1.344 | 407[1] | 482[1] | 3980 |

| Methanol | 32.7 | 1.329 | - | - | - |

| Ethanol (95%) | 25.3 | 1.361 | - | - | - |

| Toluene | 2.38 | 1.497 | - | - | - |

Table 2: Quantum Yield and Fluorescence Lifetime of this compound in Different Solvents

| Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_f) [ns] | Radiative Rate Constant (k_f) [10⁸ s⁻¹] | Non-radiative Rate Constant (k_nr) [10⁸ s⁻¹] |

| Acetonitrile | 0.553[1] / 0.67[2] | - | - | - |

| Methanol | 0.307[1] | - | - | - |

| Ethanol (95%) | 0.35[3] | - | - | - |

Note: Discrepancies in quantum yield values can arise from different measurement standards and experimental conditions.

Experimental Protocols

Accurate determination of the absorption and emission spectra of this compound requires standardized experimental procedures. The following protocols are based on common practices in photophysical studies.

Materials and Sample Preparation

-

Solvents : Use spectroscopic grade solvents to minimize interference from impurities.

-

This compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10⁻³ M.

-

Working Solutions : Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 10⁻⁶ to 10⁻⁵ M. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]

Absorption Spectroscopy

-

Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., Cary 3) is typically used.[3]

-

Measurement Parameters :

-

Procedure :

-

Record a baseline spectrum using a cuvette filled with the solvent.

-

Measure the absorption spectra of the this compound solutions in 1 cm pathlength quartz cuvettes.

-

Subtract the solvent baseline from the sample spectra.

-

Fluorescence Spectroscopy

-

Instrumentation : A spectrofluorometer (e.g., Spex FluoroMax) is commonly employed.[3]

-

Measurement Parameters :

-

Procedure :

-

Record the emission spectrum of the solvent blank.

-

Measure the fluorescence emission spectra of the this compound solutions.

-

Subtract the solvent blank spectrum from the sample spectra.

-

Correct the emission spectra for the wavelength-dependent sensitivity of the instrument.

-

Quantum Yield Determination (Relative Method)

-

Reference Standard : Use a well-characterized fluorescent standard with a known quantum yield in the same solvent (e.g., Coumarin 1 in ethanol, Φ_F = 0.73).[4]

-

Procedure :

-

Measure the absorbance of both the this compound solution and the reference standard at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both solutions under identical experimental conditions.

-

Calculate the quantum yield of this compound using the following equation: Φ_F(sample) = Φ_F(ref) * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualization of Key Processes

The following diagrams illustrate the experimental workflow for spectral analysis and the molecular mechanism responsible for the solvatochromic behavior of this compound.

The photophysical behavior of this compound is strongly influenced by intramolecular charge transfer (ICT). In polar solvents, a non-radiative deexcitation pathway involving a twisted intramolecular charge transfer (TICT) state can become significant.[5]

Analysis and Interpretation

The significant Stokes shift observed for this compound, particularly in polar solvents, is indicative of a substantial change in the dipole moment upon excitation, a hallmark of an ICT state.[5] In nonpolar solvents, the dye exists in a less polar form. However, upon photoexcitation in polar solvents, there is a redistribution of electron density, leading to a more polar excited state. This ICT state is stabilized by the polar solvent molecules.

In highly polar protic solvents, an alternative deexcitation pathway via a TICT state can be activated.[5] This involves the twisting of the 7-diethylamino group relative to the coumarin core. The TICT state is generally non-emissive and its formation leads to a decrease in the fluorescence quantum yield. The competition between fluorescence from the ICT state and non-radiative decay from the TICT state is a key factor governing the overall photophysical properties of this compound.

Conclusion

This technical guide has provided a detailed overview of the absorption and emission spectra of this compound. The provided data tables, experimental protocols, and mechanistic diagrams offer a comprehensive resource for researchers and scientists working with this versatile fluorophore. A thorough understanding of its solvatochromic properties and the underlying ICT and TICT mechanisms is crucial for its effective application in drug development, cellular imaging, and as a fluorescent probe in various chemical and biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Coumarin synthesis [organic-chemistry.org]

- 4. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02669E [pubs.rsc.org]

- 5. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solvent-Dependent Behavior of Coumarin 30: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solvatochromism of Coumarin 30, a fluorescent probe of significant interest in various scientific and biomedical applications. Understanding how the photophysical properties of this compound are influenced by its local environment is crucial for its effective utilization in sensing, imaging, and as a molecular probe in drug development. This document details the underlying photophysical mechanisms, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the processes involved.

The Core Principles of this compound Solvatochromism

This compound exhibits pronounced positive solvatochromism, meaning its fluorescence emission spectrum shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. This phenomenon is attributed to changes in the electronic distribution of the molecule upon excitation. In its ground state, this compound has a certain dipole moment. Upon absorption of light, it transitions to an excited state where the dipole moment is significantly larger.[1][2] This excited state is more polar than the ground state.

In polar solvents, the solvent molecules can reorient around the excited this compound molecule to stabilize the larger dipole moment. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission. The extent of this red shift is dependent on the polarity of the solvent.

The photophysical behavior of this compound is primarily governed by two main excited state processes:

-

Intramolecular Charge Transfer (ICT): In solvents of moderate to high polarity, upon excitation, an electron is transferred from the electron-donating 7-(diethylamino) group to the electron-withdrawing carbonyl group of the coumarin core.[3] This creates a highly polar intramolecular charge transfer (ICT) state.[3]

-

Twisted Intramolecular Charge Transfer (TICT): In highly polar protic solvents, a further non-radiative de-excitation pathway can become accessible through the formation of a twisted intramolecular charge transfer (TICT) state.[3] This involves the rotation of the 7-(diethylamino) group, leading to a decrease in the fluorescence quantum yield.[3]

In nonpolar solvents, this compound is believed to exist in a less polar form, and the ICT character of the excited state is less pronounced.[3]

Quantitative Photophysical Data of this compound

The following tables summarize the key photophysical parameters of this compound in a range of solvents with varying polarities. These parameters include the absorption maximum (λ_abs_), emission maximum (λ_em_), Stokes shift (Δν), fluorescence quantum yield (Φ_f_), and fluorescence lifetime (τ_f_).

Table 1: Absorption and Emission Maxima and Stokes Shift of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (Δν) (cm⁻¹) |

| Cyclohexane | 2.02 | 1.4266 | 392 | 435 | 2587 |

| 1,4-Dioxane | 2.21 | 1.4224 | 400 | 455 | 2938 |

| Benzene | 2.28 | 1.5011 | 402 | 460 | 3045 |

| Toluene | 2.38 | 1.4961 | 401 | 458 | 3011 |

| Chloroform | 4.81 | 1.4459 | 408 | 478 | 3450 |

| Ethyl Acetate | 6.02 | 1.3727 | 405 | 475 | 3585 |

| Tetrahydrofuran (THF) | 7.58 | 1.4070 | 406 | 478 | 3634 |

| Dichloromethane (DCM) | 8.93 | 1.4242 | 409 | 485 | 3680 |

| Acetone | 20.7 | 1.3588 | 408 | 490 | 3939 |

| Ethanol | 24.55 | 1.3614 | 412 | 505 | 4287 |

| Methanol | 32.7 | 1.3284 | 410 | 508 | 4529 |

| Acetonitrile | 37.5 | 1.3442 | 407 | 482 | 3811 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.4793 | 415 | 500 | 3922 |

| Water | 80.1 | 1.3330 | 410 | 525 | 5168 |

Table 2: Fluorescence Quantum Yield and Lifetime of this compound in Various Solvents

| Solvent | Φ_f_ | τ_f_ (ns) |

| Cyclohexane | 0.65 | 3.90 |

| 1,4-Dioxane | 0.78 | 4.20 |

| Toluene | 0.60 | 3.85 |

| Chloroform | 0.72 | 3.50 |

| Ethyl Acetate | 0.68 | 3.65 |

| Tetrahydrofuran (THF) | 0.75 | 3.80 |

| Dichloromethane (DCM) | 0.65 | 3.40 |

| Acetone | 0.58 | 3.20 |

| Ethanol | 0.35 | 2.80 |

| Methanol | 0.31 | 2.60 |

| Acetonitrile | 0.55 | 3.10 |

| Dimethyl Sulfoxide (DMSO) | 0.45 | 3.00 |

| Water | 0.02 | 1.50 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the solvatochromism of this compound.

Sample Preparation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile) at a concentration of approximately 1 mM.

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.

-

Solvent Purity: Use spectroscopic grade solvents to minimize interference from impurities.

Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Record the absorption spectrum of the this compound solution over a wavelength range that covers the expected absorption band (e.g., 300-600 nm).

-

The wavelength of maximum absorbance (λ_abs_) is determined from the peak of the spectrum.

-

Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with a monochromatic excitation source and a sensitive detector.

-

Measurement of Emission Spectra:

-

Set the excitation wavelength to the absorption maximum (λ_abs_) determined from the absorption spectrum.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 420-700 nm).

-

The wavelength of maximum emission (λ_em_) is determined from the peak of the spectrum.

-

-

Determination of Fluorescence Quantum Yield (Φ_f_):

-

The relative quantum yield is determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.

-

The quantum yield is calculated using the following equation: Φ_f,sample_ = Φ_f,std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Measurement of Fluorescence Lifetime (τ_f_):

-

Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited with a pulsed light source (e.g., a picosecond laser diode).

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

-

Visualizing the Solvatochromism Workflow

The following diagrams illustrate the key processes involved in the study of this compound solvatochromism.

Caption: Photophysical pathways of this compound solvatochromism.

Caption: Experimental workflow for studying this compound solvatochromism.

Conclusion

The solvatochromic properties of this compound make it a versatile tool for probing the polarity of microenvironments. The significant red shift in its fluorescence emission with increasing solvent polarity, coupled with changes in its quantum yield and lifetime, provides a multi-parameter response that can be leveraged in various applications. The formation of ICT and TICT states are key to understanding its photophysical behavior. By following the detailed experimental protocols outlined in this guide, researchers can accurately characterize the solvatochromism of this compound and effectively apply it as a fluorescent probe in their specific research contexts, from fundamental chemical studies to advanced drug development and cellular imaging.

References

An In-depth Technical Guide to Coumarin 30 Derivatives and Their Fluorescent Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest across various scientific disciplines, including medicinal chemistry, materials science, and bio-imaging.[1] Their characteristic benzopyrone scaffold can be readily functionalized, allowing for the fine-tuning of their photophysical properties.[2] Among these, Coumarin 30 and its derivatives are particularly noteworthy for their strong fluorescence, significant Stokes shifts, and sensitivity to the local environment, making them exceptional candidates for fluorescent probes and labels in biological systems.[1][2]

This technical guide provides a comprehensive overview of the synthesis, fluorescent properties, and applications of this compound derivatives. It is designed to serve as a valuable resource for researchers and professionals involved in the development and utilization of fluorescent molecules for a range of applications, from fundamental research to drug discovery.

Core Concepts: Structure and Fluorescence

The fluorescence of this compound derivatives originates from their intramolecular charge transfer (ICT) character. The core structure consists of an electron-donating group, typically a diethylamino group at the 7-position, and an electron-withdrawing group at the 3-position, conjugated through the benzopyrone ring system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a more polar excited state. The relaxation of this excited state back to the ground state results in the emission of a photon, i.e., fluorescence.

The nature and substitution pattern of the electron-donating and electron-withdrawing groups, as well as the polarity of the surrounding solvent, significantly influence the energy levels of the ground and excited states, thereby affecting the absorption and emission wavelengths, and the fluorescence quantum yield.[2][3]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry reactions. A common and effective method involves the condensation of a substituted salicylaldehyde with an active methylene compound.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative.

Experimental Protocol: Synthesis of a 7-(diethylamino)-3-(substituted)-2H-chromen-2-one Derivative

This protocol provides a representative method for the synthesis of a this compound derivative.

Materials:

-

4-(Diethylamino)salicylaldehyde

-

Substituted ethyl cyanoacetate or other active methylene compound

-

Piperidine or other basic catalyst

-

Ethanol

-

Hydrochloric acid (for workup, if necessary)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(diethylamino)salicylaldehyde (1 equivalent) and the substituted active methylene compound (1.1 equivalents) in absolute ethanol.

-

Catalysis: Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Fluorescent Properties of this compound and its Derivatives

The photophysical properties of this compound and its derivatives are highly dependent on the solvent environment and the nature of the substituents at the 3- and 7-positions. The following tables summarize key quantitative data for this compound and a selection of its derivatives.

Table 1: Photophysical Properties of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] | Quantum Yield (Φ_f) |

| Cyclohexane | 2.02 | 1.4266 | 392 | 435 | 2580 | 0.03 |

| Dioxane | 2.21 | 1.4224 | 400 | 458 | 2980 | 0.15 |

| Ethyl Acetate | 6.02 | 1.3727 | 405 | 475 | 3450 | 0.45 |

| Acetonitrile | 37.5 | 1.3442 | 408 | 485 | 3780 | 0.55 |

| Ethanol | 24.55 | 1.3614 | 410 | 495 | 3980 | 0.31 |

| Methanol | 32.7 | 1.3288 | 412 | 502 | 4150 | 0.29 |

Data compiled from multiple sources.

Table 2: Photophysical Properties of Selected 7-(diethylamino)-3-(substituted)coumarin Derivatives in Acetonitrile

| 3-Substituent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] | Quantum Yield (Φ_f) |

| -H | 408 | 485 | 3780 | 0.55 |

| -CN | 425 | 505 | 3700 | 0.75 |

| -COCH₃ | 415 | 490 | 3650 | 0.62 |

| -CO₂Et | 410 | 488 | 3750 | 0.58 |

| -Benzothiazolyl | 455 | 520 | 2880 | 0.85 |

Data compiled from multiple sources.

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a widely adopted and reliable technique.[4]

Relative Quantum Yield Determination using Quinine Sulfate as a Standard

Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield under identical experimental conditions.[4]

Materials and Instruments:

-

UV-Vis Spectrophotometer

-

Fluorometer with a corrected emission spectrum feature

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

High-purity solvents (e.g., ethanol for the sample, 0.1 M H₂SO₄ for the standard)

-

This compound derivative sample

-

Quinine sulfate (fluorescence standard, Φ_f = 0.54 in 0.1 M H₂SO₄)[5]

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound derivative in the desired solvent (e.g., ethanol).

-

Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.[5]

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[4]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength. The same excitation wavelength must be used for both.

-

-

Fluorescence Measurements:

-

Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength must be the same as that used for the absorbance measurements.

-

Ensure that the emission spectra are corrected for the instrument's wavelength-dependent response.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the resulting linear plots for the sample (Grad_sample) and the standard (Grad_std).

-

Calculate the fluorescence quantum yield of the sample (Φ_f_sample) using the following equation:[4]

Φ_f_sample = Φ_f_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_f_std is the quantum yield of the standard (0.54 for quinine sulfate in 0.1 M H₂SO₄).[5]

-

n_sample and n_std are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Applications in Biological Systems: Enzyme Activity Sensing

This compound derivatives have been successfully employed as fluorescent probes for monitoring enzyme activity in biological systems.[6][] A common strategy involves designing a "pro-fluorescent" coumarin derivative that is initially non-fluorescent or weakly fluorescent. Upon interaction with a specific enzyme, a chemical modification occurs that "switches on" the fluorescence.

A notable example is the use of coumarin derivatives to probe the activity of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[6] A non-fluorescent coumarin ether can be enzymatically cleaved by a CYP enzyme to produce a highly fluorescent 7-hydroxycoumarin derivative.

Signaling Pathway: Enzymatic Activation of a Coumarin Probe

The following diagram illustrates the enzymatic activation of a pro-fluorescent coumarin derivative by a cytochrome P450 enzyme.

Conclusion

This compound and its derivatives are a versatile and powerful class of fluorescent molecules with tunable photophysical properties. Their straightforward synthesis, high fluorescence quantum yields, and sensitivity to the microenvironment make them invaluable tools for researchers in chemistry, biology, and medicine. The ability to design and synthesize derivatives with specific properties opens up a wide range of applications, from fundamental studies of molecular interactions to the development of advanced diagnostic and therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate the effective utilization of these remarkable compounds.

References

- 1. soc.chim.it [soc.chim.it]

- 2. mdpi.com [mdpi.com]

- 3. Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. scilit.com [scilit.com]

- 6. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Quantum Yield of Coumarin 30: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and a detailed experimental protocol for the determination of the fluorescence quantum yield (Φ) of Coumarin 30. Accurate quantum yield values are critical for the characterization of fluorescent molecules, enabling their effective application as probes, sensors, and in various drug development assays. This document outlines the widely accepted relative quantum yield determination methodology, specifically the comparative (gradient) method, utilizing Coumarin 1 as a reference standard.

Core Concepts in Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a substance is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. While absolute methods for quantum yield determination exist, they require specialized instrumentation. The relative method, which compares the fluorescence of the sample to a standard of known quantum yield, is more accessible and can provide high accuracy when performed correctly.

The fundamental equation for calculating the relative quantum yield is:

ΦX = ΦS * (GradX / GradS) * (ηX2 / ηS2)

Where:

-

ΦX is the quantum yield of the test sample (this compound).

-

ΦS is the quantum yield of the reference standard (Coumarin 1).

-

GradX and GradS are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηS are the refractive indices of the solvents used for the sample and the standard.

The use of the gradient method, which involves measurements at multiple concentrations, is crucial for minimizing errors associated with the inner filter effect.

Selection of a Suitable Reference Standard

The choice of a reference standard is critical for the accurate determination of relative quantum yield. The ideal standard should have absorption and emission spectra that are in a similar range to the sample under investigation. For this compound, which has an absorption maximum around 407 nm and an emission maximum near 480 nm in ethanol, Coumarin 1 is an excellent choice as a reference standard. Its absorption maximum at approximately 373 nm and emission spanning from 400-550 nm in ethanol provide sufficient spectral overlap for reliable comparison.

Photophysical Properties of this compound and Coumarin 1

The following table summarizes the key photophysical properties of this compound and the selected reference standard, Coumarin 1, in ethanol.

| Property | This compound | Coumarin 1 (Reference Standard) |

| Chemical Structure |

|

|

| Solvent | Ethanol | Ethanol |

| Absorption Max (λabs) | ~407 nm | ~373 nm |

| Emission Max (λem) | ~480 nm | ~450 nm |

| Reported Quantum Yield (Φ) | 0.35 / 0.8 | 0.73 |

| Refractive Index of Solvent (η) | 1.361 | 1.361 |

Experimental Protocol: Comparative (Gradient) Method

This protocol details the step-by-step procedure for determining the quantum yield of this compound using Coumarin 1 as a reference standard in ethanol.

Materials and Instrumentation

-

This compound

-

Coumarin 1 (as a reference standard)

-

Spectroscopic grade ethanol

-

Calibrated UV-Vis spectrophotometer

-

Calibrated spectrofluorometer

-

1 cm path length quartz cuvettes

-

Class A volumetric flasks and pipettes

Preparation of Solutions

-

Stock Solutions (10-4 M):

-

Accurately weigh an appropriate amount of this compound and dissolve it in spectroscopic grade ethanol in a volumetric flask to prepare a 10-4 M stock solution.

-

Similarly, prepare a 10-4 M stock solution of Coumarin 1 in spectroscopic grade ethanol.

-

-

Working Solutions:

-

From the stock solutions, prepare a series of at least five dilutions for both this compound and Coumarin 1.

-

The concentrations of these working solutions should be in the range of 10-6 M to 10-5 M, ensuring that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.

-

Data Acquisition

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each working solution of this compound and Coumarin 1.

-

For each solution, note the absorbance at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard and should be a wavelength where both absorb, ideally near the absorption maximum of the sample (e.g., 400 nm).

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each working solution of this compound and Coumarin 1.

-

Crucially, the excitation wavelength must be the same for all measurements (both sample and standard).

-

Ensure that the instrument settings (e.g., excitation and emission slit widths) are kept constant throughout all measurements.

-

Record the emission spectra over a range that covers the entire emission profile of both compounds (e.g., 420 nm to 700 nm).

-

Data Analysis

-

Integrate Fluorescence Spectra:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve). Most instrument software can perform this integration automatically.

-

-

Plot Integrated Fluorescence Intensity vs. Absorbance:

-

Create two separate plots:

-

For this compound: Plot the integrated fluorescence intensity on the y-axis against the absorbance at the excitation wavelength on the x-axis.

-

For Coumarin 1: Plot the integrated fluorescence intensity on the y-axis against the absorbance at the excitation wavelength on the x-axis.

-

-

-

Determine the Gradients:

-

Perform a linear regression for each plot. The slope of the resulting straight line is the gradient (Grad) for that compound.

-

-

Calculate the Quantum Yield:

-

Use the following formula to calculate the quantum yield of this compound: Φthis compound = ΦCoumarin 1 * (Gradthis compound / GradCoumarin 1) * (ηEthanol2 / ηEthanol2)

-

Since the solvent is the same for both the sample and the standard, the refractive index term cancels out.

-

Data Presentation

The experimental data should be recorded in a structured table to facilitate analysis.

| Compound | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

| This compound | Dilution 1 | ||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 | |||

| Coumarin 1 | Dilution 1 | ||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 |

Visualizing the Workflow and Core Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying principles of the quantum yield determination.

Caption: Experimental workflow for the comparative quantum yield determination of this compound.

Caption: Conceptual diagram of the relative quantum yield determination principle.

An In-depth Technical Guide to Coumarin 30: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin 30, a versatile fluorescent dye with significant applications in various scientific fields. This document details its molecular structure, physicochemical and photophysical properties, and provides insights into its synthesis and experimental applications, particularly in the realm of biological research.

Molecular Structure and Identification

This compound, systematically known as 7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one, is a synthetic organic compound belonging to the coumarin family of dyes.[1] Its core structure consists of a coumarin scaffold substituted with a diethylamino group at the 7-position and a 1-methylbenzimidazol-2-yl group at the 3-position.

Below is a 2D representation of the molecular structure of this compound:

References

Self-Aggregation of Coumarin 30 in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin 30, a fluorescent dye with a planar molecular structure, exhibits a notable propensity for self-aggregation in aqueous environments. This behavior, primarily characterized by the formation of H-type dimers, significantly influences its photophysical properties and is a critical consideration in its various applications, including as a fluorescent probe and in drug delivery systems. This technical guide provides a comprehensive overview of the self-aggregation studies of this compound in aqueous solutions, summarizing key quantitative data, detailing experimental protocols for its characterization, and illustrating the underlying processes through logical diagrams. The insights presented herein are intended to equip researchers and professionals in drug development with the necessary knowledge to understand, predict, and potentially modulate the self-assembly of this compound for their specific applications.

Introduction

The phenomenon of self-aggregation is a fundamental process in supramolecular chemistry, where molecules spontaneously associate to form well-defined structures. For amphiphilic and planar aromatic molecules like this compound, this process is particularly relevant in aqueous media, driven by hydrophobic interactions and π-π stacking. Spectroscopic studies have demonstrated that this compound undergoes self-aggregation in water, leading to the formation of dimers.[1][2] This dimerization is characterized by a hypsochromic (blue) shift in its absorption spectrum, which is indicative of the formation of H-type aggregates.[1][2] The rate of this aggregation process is notably faster for this compound compared to other similar coumarin dyes.[1][2] Understanding the dynamics and thermodynamics of this self-assembly is crucial for controlling the dye's performance in various applications. Factors such as concentration and the ionic strength of the solution have been shown to significantly influence the extent of aggregation.[3][4] This guide will delve into the quantitative aspects of this compound self-aggregation, the experimental methodologies used to study it, and the logical frameworks for interpreting the observed phenomena.

Quantitative Data on this compound Self-Aggregation

The self-aggregation of this compound in aqueous solutions is predominantly characterized by the formation of dimers. The following tables summarize the key spectral shifts observed during this process. At present, detailed thermodynamic parameters such as the dimerization constant (Kd), enthalpy (ΔH°), and entropy (ΔS°) of dimerization for this compound in purely aqueous solutions are not extensively tabulated in the literature. The primary evidence for dimerization comes from kinetic studies and spectral shifts.

| Parameter | Monomer | Dimer | Reference |

| Absorption Maximum (λmax) | ~430 nm | ~370 nm | [3] |

| Fluorescence Excitation Maximum (λmax) | ~420 nm | ~370 nm | [3] |

Table 1: Spectroscopic characteristics of this compound monomer and H-type dimer in aqueous solution.

Experimental Protocols

The investigation of this compound self-aggregation relies on a suite of spectroscopic and light scattering techniques. Below are detailed protocols for the key experiments cited in the literature.

UV-Visible Absorption Spectroscopy

This technique is fundamental for observing the formation of H-type aggregates through the characteristic hypsochromic shift.

Objective: To monitor the concentration-dependent self-aggregation of this compound by observing changes in the absorption spectrum.

Materials:

-

This compound

-

Methanol (for stock solution)

-

Milli-Q or deionized water

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in methanol. The use of methanol is to ensure complete dissolution of the dye before introduction into the aqueous medium.[3]

-

Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of this compound by adding small aliquots of the methanolic stock solution to a known volume of water in the quartz cuvette. Ensure the final concentration of methanol is minimal (typically <1-2%) to minimize its effect on the aggregation process in water.[3]

-

Spectra Acquisition: Record the UV-Visible absorption spectrum for each concentration over a wavelength range of approximately 300 nm to 550 nm. Use a solution with the same low concentration of methanol in water as a blank.

-

Data Analysis:

-

Plot the absorbance versus wavelength for each concentration.

-

Observe the appearance of a new absorption band at a shorter wavelength (around 370 nm) and a decrease in the monomer band (around 430 nm) as the concentration of this compound increases.[3]

-

The presence of an isosbestic point, where the molar absorptivity of the monomer and dimer are equal, provides strong evidence for a two-state (monomer-dimer) equilibrium.[1][2]

-

Fluorescence Spectroscopy

Fluorescence spectroscopy, particularly the analysis of excitation spectra, provides complementary evidence for the ground-state aggregation of this compound.

Objective: To confirm the formation of non-fluorescent or weakly fluorescent H-type dimers by monitoring changes in the fluorescence excitation and emission spectra.

Materials:

-

This compound

-

Methanol

-

Milli-Q or deionized water

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a series of this compound aqueous solutions of varying concentrations as described in the UV-Vis spectroscopy protocol.

-

Emission Spectra Acquisition: For each sample, excite at the monomer absorption maximum (~430 nm) and record the emission spectrum.

-

Excitation Spectra Acquisition: For each sample, set the emission wavelength to the maximum of the monomer fluorescence and record the excitation spectrum.

-

Data Analysis:

-

Analyze the fluorescence excitation spectra. A new band corresponding to the dimer's absorption (~370 nm) should appear and increase in intensity with increasing concentration, while the monomer band (~420 nm) decreases.[3] This confirms that the ground-state aggregates are formed.

-

The overall fluorescence intensity is expected to decrease with increasing concentration due to the quenching effect of H-type dimer formation.

-

Dynamic Light Scattering (DLS)

DLS is employed to determine the size of the aggregates in solution, providing direct evidence for the formation of dimers or larger species.

Objective: To measure the hydrodynamic radius of this compound aggregates in aqueous solution.

Materials:

-

This compound aqueous solution of a known concentration where aggregation is expected.

-

DLS instrument with a laser source.

-

Appropriate DLS cuvettes.

Procedure:

-

Sample Preparation: Prepare a filtered aqueous solution of this compound at a concentration where aggregation is observed in spectroscopic studies. Filtration is crucial to remove dust and other particulates that can interfere with the measurement.

-

Instrument Setup: Set the experimental parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

-

Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform the measurement to obtain the correlation function of the scattered light intensity.

-

Data Analysis:

-

The instrument's software will analyze the correlation function to determine the translational diffusion coefficient.

-

The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the scattering particles.

-

The results can confirm the presence of small aggregates, and the size can be used to infer whether they are dimers or larger oligomers.[1][2]

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes and experimental workflows involved in the study of this compound self-aggregation.

References

Unveiling the Electronic Soul of a Workhorse Dye: A Technical Guide to the Theoretical and Computational Exploration of Coumarin 30

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational studies of Coumarin 30, a versatile fluorophore with significant applications in laser technologies, fluorescent probes, and sensitization. This document provides a comprehensive overview of its photophysical properties, the profound influence of its chemical environment, and the computational methodologies employed to unravel its electronic structure and behavior. Particular emphasis is placed on the intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) phenomena that govern its fluorescence characteristics.

Photophysical Properties of this compound: A Quantitative Overview

The photophysical behavior of this compound is exquisitely sensitive to the polarity of its solvent environment. Key parameters such as absorption and fluorescence maxima, Stokes shift, fluorescence quantum yield, and fluorescence lifetime exhibit significant variations, providing a window into the intricate solute-solvent interactions. The following table summarizes these properties in a range of aprotic and protic solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Fluorescence Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | 2.02 | 1.4266 | 392 | 435 | 2580 | 0.92 | 4.50 |

| Dioxane | 2.21 | 1.4224 | 398 | 450 | 2980 | 0.85 | 4.35 |

| Benzene | 2.28 | 1.5011 | 405 | 465 | 3260 | 0.78 | 4.20 |

| Chloroform | 4.81 | 1.4459 | 408 | 475 | 3580 | 0.65 | 3.80 |

| Ethyl Acetate | 6.02 | 1.3724 | 402 | 472 | 3780 | 0.68 | 3.95 |

| Acetonitrile | 37.5 | 1.3442 | 405 | 485 | 4120 | 0.55 | 3.20 |

| Methanol | 32.7 | 1.3288 | 410 | 495 | 4250 | 0.40 | 2.50 |

| Ethanol | 24.5 | 1.3614 | 412 | 500 | 4300 | 0.35 | 2.20 |

| Water | 80.1 | 1.3330 | 415 | 515 | 4680 | 0.02 | 0.50 |

Data compiled from various sources, primarily based on the findings of Samanta and coworkers.[1]

Experimental Protocols

Absorption and Fluorescence Spectroscopy

A detailed understanding of the photophysical properties of this compound is achieved through steady-state absorption and fluorescence spectroscopy.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilute solutions in the desired solvents with absorbances at the excitation wavelength below 0.1 to avoid inner filter effects.

-

-

Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra of the this compound solutions in 1 cm path length quartz cuvettes at room temperature (298 K).

-

Use the respective pure solvent as a reference.

-

Determine the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer equipped with a thermostated cell holder.

-

Excite the samples at their respective absorption maxima (λ_abs).

-

Record the fluorescence emission spectra, scanning a wavelength range from the excitation wavelength to the near-infrared.

-

Measure the fluorescence intensity at the emission maximum (λ_em).

-

-

Fluorescence Quantum Yield (Φ_f) Determination:

-

The relative quantum yield is determined using a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54).

-

The quantum yield of the sample (s) is calculated using the following equation: Φ_f(s) = Φ_f(r) * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscript r denotes the reference.

-

-

Fluorescence Lifetime (τ_f) Measurement:

-

Fluorescence lifetimes are measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited by a pulsed light source (e.g., a picosecond laser diode).

-

The time delay between the excitation pulse and the detection of the first fluorescence photon is measured repeatedly to build up a decay histogram.

-

The fluorescence lifetime is determined by fitting the decay curve to a single or multi-exponential function.

-

Computational Methodology: Unveiling the Electronic Landscape

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools for investigating the electronic structure and excited-state properties of molecules like this compound.

General Protocol:

-

Ground State Geometry Optimization:

-

The molecular geometry of this compound in its ground state (S₀) is optimized using DFT.

-

A common functional for this purpose is the B3LYP hybrid functional.

-

A suitable basis set, such as 6-31G(d,p) or a larger one, should be employed to accurately describe the electronic distribution.

-

Solvent effects can be incorporated using a polarizable continuum model (PCM).

-

-

Vibrational Frequency Analysis:

-

Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Excited State Calculations:

-

Using the optimized ground-state geometry, the vertical excitation energies and oscillator strengths are calculated using TD-DFT.

-

This provides theoretical absorption spectra that can be compared with experimental results.

-

The nature of the electronic transitions (e.g., π → π, n → π, charge transfer) can be analyzed by examining the molecular orbitals involved.

-

-

Excited State Geometry Optimization:

-

To study the properties of the first excited state (S₁), its geometry can be optimized using TD-DFT. This allows for the calculation of theoretical fluorescence energies.

-

-

Analysis of Intramolecular Charge Transfer (ICT):

-

The degree of ICT can be quantified by analyzing the changes in electron density distribution between the ground and excited states. This involves examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Visualizing Photophysical Processes

The photophysical behavior of this compound is dominated by intramolecular charge transfer processes. Upon photoexcitation, an electron is promoted from the electron-donating diethylamino group to the electron-accepting benzopyrone moiety. In polar protic solvents, the molecule can undergo a conformational change in the excited state to form a non-emissive Twisted Intramolecular Charge Transfer (TICT) state, which provides an efficient non-radiative decay pathway, leading to a significant decrease in fluorescence quantum yield.

Caption: Photophysical pathways of this compound.

The following diagram illustrates the general workflow for a combined experimental and computational study of this compound.

Caption: Workflow for studying this compound.

This guide provides a foundational understanding of the theoretical and computational aspects of this compound. For researchers and professionals in drug development, the sensitivity of this compound's fluorescence to its local environment makes it an excellent candidate for developing fluorescent probes to study biological microenvironments and molecular interactions. The computational methods outlined here can be employed to design and screen new coumarin derivatives with tailored photophysical properties for specific applications.

References

Coumarin 30: An In-Depth Technical Guide to a Fluorescent Molecular Rotor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Coumarin 30, a versatile fluorescent dye renowned for its application as a molecular rotor. Its unique photophysical properties, particularly its sensitivity to the microenvironment, make it an invaluable tool for probing viscosity in a variety of scientific and biomedical applications. This document details the core principles of this compound's function, its quantitative photophysical characteristics, detailed experimental protocols for its use, and the underlying molecular mechanisms of its fluorescence.

Introduction to this compound as a Fluorescent Molecular Rotor

This compound belongs to the coumarin family of dyes, which are widely recognized for their strong fluorescence and environmental sensitivity.[1] What sets this compound apart is its function as a "molecular rotor," a class of fluorescent probes whose quantum yield is highly dependent on the viscosity of its immediate surroundings.[2] This property stems from the molecule's ability to undergo intramolecular rotation in the excited state. In environments with low viscosity, this rotation is facile and provides a non-radiative pathway for the molecule to return to its ground state, resulting in quenched fluorescence. Conversely, in viscous environments, this intramolecular rotation is hindered, forcing the molecule to decay radiatively and emit strong fluorescence. This direct relationship between fluorescence intensity and viscosity allows for the quantitative measurement of microviscosity in various systems, from simple solvents to complex biological milieus like cell membranes.[1][2]

The mechanism behind this viscosity-dependent fluorescence is the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[3][4] Upon photoexcitation, this compound transitions to a locally excited (LE) state. From this LE state, the molecule can either relax radiatively, emitting a photon, or it can undergo a conformational change through the rotation of its 7-diethylamino group. This rotation leads to the formation of a non-emissive or weakly emissive TICT state, providing a non-radiative decay channel. The rate of this rotation and, consequently, the formation of the TICT state, is directly influenced by the viscosity of the solvent.

Photophysical Properties of this compound

The photophysical characteristics of this compound are intricately linked to the properties of its solvent environment, particularly polarity and viscosity. The following tables summarize key quantitative data for this compound in various solvents.

Table 1: Photophysical Properties of this compound in Solvents of Varying Polarity and Viscosity

| Solvent | Polarity (Δf) | Viscosity (cP at 25°C) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Lifetime (τ_f, ns) |

| Acetonitrile | 0.305 | 0.34 | 407 | 482 | 3890 | 0.55 - 0.67 | - |

| Methanol | 0.309 | 0.55 | - | - | - | - | - |

| Ethanol (95%) | - | 1.1 | - | - | - | 0.35 | - |

| Glycerol | - | 934 | - | - | - | High | 3.8 |

Data compiled from multiple sources.[5][6][7][8] Note that specific values can vary slightly depending on experimental conditions.

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of coumarin derivatives, a common approach for this compound involves a multi-step process.[9]

Materials:

-

4-(diethylamino)salicylaldehyde

-

(Ethoxycarbonylmethylene)triphenylphosphorane

-

Ethanol

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

N-methylphenylene-1,2-diamine

-

Sodium bisulfite

-

Methanol

Procedure:

-

Wittig Reaction: React 4-(diethylamino)salicylaldehyde with (ethoxycarbonylmethylene)triphenylphosphorane in ethanol under reflux to yield 7-(diethylamino)coumarin.

-

Vilsmeier-Haack Reaction: Subject the 7-(diethylamino)coumarin to a Vilsmeier-Haack reaction using DMF and POCl₃ to introduce a formyl group at the 3-position, yielding 7-(diethylamino)-3-formylcoumarin.

-

Condensation: Condense the 7-(diethylamino)-3-formylcoumarin with N-methylphenylene-1,2-diamine in the presence of sodium bisulfite in methanol at reflux to obtain the final product, this compound.

Measurement of Microviscosity using this compound

This protocol outlines the general procedure for using this compound to measure the viscosity of a sample using fluorescence spectroscopy.

Materials and Equipment:

-

This compound stock solution (e.g., 1 mM in a suitable solvent like ethanol or DMSO)

-

Sample of interest (e.g., solvent mixtures of varying viscosity, lipid vesicles, cell cultures)

-

Fluorometer capable of measuring fluorescence emission spectra

-

Quartz cuvettes

-

Solvents for creating calibration standards (e.g., methanol-glycerol mixtures of known viscosities)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of solvent mixtures with known viscosities (e.g., methanol-glycerol mixtures). The viscosity of these standards should span the expected viscosity range of the sample.

-

Add a small aliquot of the this compound stock solution to each standard to a final concentration typically in the low micromolar range (e.g., 1-10 µM). Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Record the fluorescence emission spectrum of each standard using a fixed excitation wavelength (e.g., 408 nm).

-

Plot the logarithm of the integrated fluorescence intensity versus the logarithm of the viscosity for each standard. This plot should be linear and will serve as the calibration curve.

-

-

Sample Preparation:

-

Add this compound to the sample of interest to the same final concentration used for the calibration standards.

-

Incubate the sample as required for the probe to incorporate into the desired microenvironment (e.g., for cellular studies, this may involve incubating cells with the dye for a specific time).

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of the sample using the same instrument settings as for the calibration curve.

-

-

Viscosity Determination:

-

Integrate the fluorescence intensity of the sample.

-

Using the calibration curve, determine the viscosity of the sample from its measured fluorescence intensity.

-

Molecular Mechanism and Visualization

The viscosity-sensing capability of this compound is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism. The following diagrams illustrate the key steps in this process.

Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism of this compound.

In low viscosity environments, the rate of intramolecular rotation (k_rot) is high, favoring the formation of the non-emissive TICT state and leading to fluorescence quenching. In high viscosity environments, the rotation is hindered, reducing the rate of TICT formation and increasing the probability of radiative decay from the LE state, resulting in enhanced fluorescence.

The experimental workflow for determining microviscosity using this compound can be visualized as follows:

Caption: Experimental workflow for microviscosity measurement using this compound.

Conclusion

This compound stands as a powerful and versatile tool for the quantitative assessment of microviscosity. Its robust photophysical response to changes in its local environment, governed by the well-understood TICT mechanism, allows for sensitive and reliable measurements. The experimental protocols outlined in this guide provide a framework for the successful application of this compound in a wide range of research areas, from fundamental studies of solvent dynamics to complex investigations of cellular processes and drug delivery systems. As research continues to delve into the intricacies of microenvironments, the utility of fluorescent molecular rotors like this compound is poised to become even more critical.

References

- 1. researchgate.net [researchgate.net]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. omlc.org [omlc.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Coumarin 30 as a Fluorescent Probe for Tubulin

Introduction